The compound 9-(2-methoxyphenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic molecule that belongs to the class of triazoloquinazolinones. This compound features a unique structure that integrates multiple aromatic rings and functional groups, making it of interest in various fields of chemical research.
This compound has been synthesized in various studies focusing on the development of new pharmaceuticals and organic compounds. Notably, research has highlighted its potential applications in medicinal chemistry due to its structural characteristics which may influence biological activity.
The compound can be classified as:
The synthesis of 9-(2-methoxyphenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. Common methods include:
The synthesis often requires specific reagents such as:
The reaction conditions (temperature and time) are critical for optimizing yield and purity.
The molecular formula of the compound is , with a molecular weight of approximately 324.38 g/mol. The structure includes:
InChI=1S/C18H20N4O2/c1-18(2)8-12-15(13(23)9-18)16(22-17(21-12)19-10-20-22)11-6-4-5-7-14(11)24-3/h4-7,10,16H,8-9H2
LEJFEFIOCWZDAR-UHFFFAOYSA-N
The compound can undergo various chemical reactions typical for triazoloquinazolinones including:
Reactions are often monitored using techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure completeness and purity.
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors in cellular pathways. The presence of multiple methoxy groups may enhance its affinity for these targets.
Preliminary studies suggest potential activity in modulating neurotransmitter systems or exhibiting anti-inflammatory properties based on structural analogs.
Key properties include:
Relevant analytical data can include melting point determinations and spectral data (NMR, IR).
The compound has potential applications in:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3